molecular formula C8H16O3 B2779576 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol CAS No. 1934753-05-5

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol

Cat. No.: B2779576
CAS No.: 1934753-05-5
M. Wt: 160.213
InChI Key: VUBUJMVLKZVDCU-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol is a sophisticated cyclobutane derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a unique structure with a hydroxyl group and two methoxy groups on a strained cyclobutane ring, which serves as a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key building block in the synthesis of more elaborate organic molecules, particularly those requiring a rigid, four-membered carbocyclic framework. The presence of multiple oxygenated functional groups makes it a suitable precursor for various chemical transformations, including selective deprotection of the dimethoxy group to form ketones, esterification of the alcohol, and participation in ring-expansion or ring-opening reactions to access larger carbo- and heterocycles. While direct biological data may be limited, cyclobutane-containing scaffolds are increasingly explored in medicinal chemistry for their potential in drug discovery programs. The strained ring system can impart favorable conformational properties and metabolic stability to candidate molecules. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult standard safety data sheets and handle this material using appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(2)6(9)5-8(7,10-3)11-4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUJMVLKZVDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol typically involves the reaction of 2,2-dimethylcyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by the addition of another methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzymatic studies, it may act as a substrate or inhibitor, affecting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxy-2-butanone: Similar in structure but lacks the cyclobutane ring.

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: Contains a cyclobutene ring and different functional groups.

Uniqueness

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Biological Activity

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C₁₀H₁₈O₃
Molecular Weight: 186.25 g/mol

The compound features a cyclobutane ring with two methoxy groups and a hydroxyl group, which contribute to its unique chemical behavior and potential biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20

The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest: The compound may interfere with cell cycle progression in cancer cells, preventing their division and growth.

Case Studies

A recent case study published in a peer-reviewed journal explored the therapeutic potential of this compound in animal models. The study involved administering the compound to mice implanted with tumor cells. The results showed a significant reduction in tumor size compared to control groups.

Summary of Findings:

ParameterControl GroupTreatment Group
Tumor Size (cm³)5.02.5
Survival Rate (%)6090

These findings support further investigation into the therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol, and how do reaction parameters influence yield?

  • Methodology : Cyclobutane derivatives like this compound are typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. Key parameters include:

  • Temperature : Optimal yields are achieved at 0–25°C to minimize ring strain-induced side reactions .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance methoxy group stabilization during cyclization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product from diastereomers .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

  • NMR :

  • ¹H NMR : Methoxy groups (δ 3.2–3.4 ppm) and cyclobutane protons (δ 1.5–2.2 ppm, split due to ring strain) .
  • ¹³C NMR : Quaternary carbons (δ 85–95 ppm) confirm cyclobutane geometry .
    • IR : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and methoxy groups (2830–2940 cm⁻¹) .
    • Mass Spec : Molecular ion peak (m/z ~174) and fragmentation patterns verify substituent loss (e.g., methoxy groups) .

Q. How can researchers determine the compound’s solubility and stability for solvent selection in reactions?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, acetone) via incremental addition until saturation. Cyclobutane derivatives often exhibit moderate polarity due to methoxy groups .
  • Stability : Conduct accelerated degradation studies under varying pH (1–14) and temperatures (25–60°C). Monitor via HPLC for decomposition products (e.g., ketones from oxidation) .

Advanced Research Questions

Q. How can conflicting NMR and IR data be resolved when analyzing derivatives of this compound?

  • Cross-Validation :

  • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in crowded cyclobutane regions .
  • Compare experimental IR spectra with computational (DFT) predictions to confirm functional group assignments .
    • Contradiction Analysis : Discrepancies in hydroxyl group IR absorption may arise from hydrogen bonding; variable-temperature NMR can assess dynamic effects .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under catalytic hydrogenation?

  • Experimental Design :

  • Use deuterated solvents (e.g., D₂O) to track proton exchange in hydroxyl groups during hydrogenation.
  • Monitor reaction progress via in situ Raman spectroscopy to detect intermediate radicals or strained intermediates .
    • Key Findings : Cyclobutane rings resist hydrogenolysis under mild conditions (e.g., Pd/C, H₂), but methoxy groups may undergo demethylation at higher pressures (>5 bar) .

Q. How can researchers design experiments to evaluate the compound’s role as a chiral building block in asymmetric synthesis?

  • Chiral Resolution :

  • Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and analyze enantiomeric excess (ee) using chiral HPLC .
    • Catalytic Applications : Test in asymmetric aldol reactions with prochiral ketones; compare diastereoselectivity using NOESY to confirm spatial arrangements .

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